Aniline-13C6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Aniline-13C6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Aniline-13C6 is a stable, isotopically labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative bioanalysis and metabolic research. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based assays. This guide provides an in-depth overview of the chemical structure, properties, and applications of Aniline-13C6, with a focus on its use in research and drug development.
Chemical Structure and Properties
Aniline-13C6 consists of a phenyl group, uniformly labeled with ¹³C, attached to an amino group (-NH₂). The presence of the six ¹³C atoms results in a mass increase of 6 atomic mass units compared to unlabeled aniline.
Table 1: Physical and Chemical Properties of Aniline-13C6
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₆H₅NH₂ | [1] |
| Molecular Weight | 99.08 g/mol | [1][2] |
| CAS Number | 100849-37-4 | [1][2] |
| Appearance | Colorless to pale yellow or brownish oily liquid | [3] |
| Odor | Musty, fishy, amine-like | [3][4][5] |
| Melting Point | -6 °C | [6][7] |
| Boiling Point | 184 °C | [2][6] |
| Density | 1.087 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.586 | [6] |
| Isotopic Purity | ≥99 atom % ¹³C | [6][8] |
| Mass Shift | M+6 | [6][8] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like alcohol, benzene, and ether. | [4][5] |
| Storage Temperature | 2-8°C, protected from light and kept dry. | [6][7] |
Applications in Research and Drug Development
The primary application of Aniline-13C6 is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[9] This technique is crucial in various stages of drug discovery and development, including pharmacokinetic and toxicokinetic studies, as well as in clinical diagnostics and environmental analysis.[10]
Key Applications Include:
-
Pharmacokinetic (PK) Studies: Aniline-13C6 is used to accurately quantify the concentration of aniline-containing drugs and their metabolites in biological matrices such as plasma, urine, and tissues.[10][11]
-
Metabolite Identification: By using Aniline-13C6 in the synthesis of a drug candidate, researchers can trace the metabolic fate of the aniline moiety within a biological system, aiding in the unequivocal identification of metabolites.[11]
-
Bioavailability and Bioequivalence Studies: Stable isotopes are employed to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs.[12]
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Environmental and Industrial Monitoring: It serves as a reference standard for the analysis of aniline in environmental samples.[6]
Experimental Protocols
Quantitative Analysis of an Aniline-Containing Analyte in a Biological Matrix using Aniline-13C6 as an Internal Standard by LC-MS/MS
This protocol provides a general methodology for the quantification of an analyte containing an aniline functional group in a biological sample (e.g., urine or plasma) using Aniline-13C6 as a stable isotope-labeled internal standard (SIL-IS).
1. Materials and Reagents:
-
Aniline-13C6 (Internal Standard)
-
Unlabeled analyte standard
-
Control biological matrix (e.g., human plasma, urine)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)
2. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and Aniline-13C6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of Aniline-13C6 at a fixed concentration.
3. Sample Preparation:
-
Spiking: To a known volume of the biological sample, add a small, precise volume of the Aniline-13C6 working solution. For calibration curve samples, also add the appropriate analyte working solution.
-
Extraction:
-
Protein Precipitation: For plasma samples, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile), vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
-
Urine Samples: Urine may require dilution with water and centrifugation before analysis. For conjugated metabolites, an enzymatic hydrolysis step may be necessary.[13]
-
-
Evaporation and Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid, is commonly used.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and Aniline-13C6.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the Aniline-13C6 peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
General Protocol for ¹³C NMR Spectroscopy of Aniline-13C6
1. Sample Preparation:
-
Dissolve an appropriate amount of Aniline-13C6 in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
3. Data Acquisition:
-
Set the spectrometer to the ¹³C nucleus frequency.
-
Acquire the spectrum using a standard pulse program for a one-dimensional ¹³C NMR experiment, typically with proton decoupling.
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
Visualizations
Experimental Workflow for Quantitative Analysis
References
- 1. rsc.org [rsc.org]
- 2. Quantitative analysis of six heterocyclic aromatic amines in mainstream cigarette smoke condensate using isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cdc.gov [cdc.gov]
- 6. rsc.org [rsc.org]
- 7. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ukessays.com [ukessays.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
